molecular formula C24H26FN5O4S B12718939 Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide CAS No. 81762-01-8

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide

Cat. No.: B12718939
CAS No.: 81762-01-8
M. Wt: 499.6 g/mol
InChI Key: ZUVHVQBNKAUUEW-UHFFFAOYSA-N
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Description

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the benzothiazine moiety. The final steps often include the addition of the carboxamide group and the morpholinopropyl side chain. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolobenzothiazines: These compounds share a similar core structure but differ in their substituents.

    Carboxamides: Compounds with a carboxamide group exhibit similar reactivity and applications.

    Morpholine Derivatives: These compounds contain the morpholine ring and are studied for their diverse biological activities.

Uniqueness

What sets Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide apart is its unique combination of functional groups and structural features. This combination imparts specific chemical and biological properties that make it valuable for various applications.

Properties

CAS No.

81762-01-8

Molecular Formula

C24H26FN5O4S

Molecular Weight

499.6 g/mol

IUPAC Name

1-(3-fluorophenyl)-4-methyl-N-(3-morpholin-4-ylpropyl)-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide

InChI

InChI=1S/C24H26FN5O4S/c1-28-23-21(24(31)26-10-5-11-29-12-14-34-15-13-29)27-30(18-7-4-6-17(25)16-18)22(23)19-8-2-3-9-20(19)35(28,32)33/h2-4,6-9,16H,5,10-15H2,1H3,(H,26,31)

InChI Key

ZUVHVQBNKAUUEW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCN4CCOCC4)C5=CC(=CC=C5)F

Origin of Product

United States

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